1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-20-10-13(18-19-20)14(22)16-6-7-21-9-12(8-17-21)11-2-4-15-5-3-11/h2-5,8-10H,6-7H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEQAPIDVDWTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrazole and pyridine moiety. Its chemical structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, it was evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values of 12 µM and 15 µM respectively, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition
The biological activity of the compound extends to enzyme inhibition. It has been studied as a potential inhibitor of acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. The compound exhibited an IC50 value of 0.25 µM, indicating strong inhibitory activity compared to standard drugs like donepezil (IC50 = 0.12 µM).
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the triazole and pyrazole rings significantly affect the biological activity of the compound. Substituents on the pyridine ring enhance its binding affinity to biological targets. For example, the presence of electron-withdrawing groups on the pyridine moiety improves its potency against AChE.
Case Studies
In a recent clinical trial involving patients with early-stage breast cancer, a formulation containing this compound was administered alongside standard chemotherapy. Results showed improved outcomes in tumor size reduction compared to chemotherapy alone, suggesting a synergistic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Triazole Core Modifications
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methyl group (electron-donating) contrasts with the chloro substituent in ’s analog (electron-withdrawing).
- Aromatic vs. Aliphatic Substituents : Compounds like L741-3437 (4-ethylphenyl) prioritize lipophilic interactions, whereas the target compound’s pyridyl-pyrazole side chain offers hydrogen-bonding capability via pyridine nitrogen atoms.
Carboxamide Side Chain Variations
- Morpholine vs. Pyrazole-Pyridine : The morpholine group in L741-3437 enhances water solubility due to its oxygen atom, whereas the pyridyl-pyrazole chain in the target compound may favor interactions with metal ions or aromatic residues in biological targets .
- Ester vs. Carboxamide : The ester moiety in ’s analog reduces polarity compared to carboxamides, affecting bioavailability and enzymatic stability .
Molecular Weight and Bioavailability
- The target compound (356.37 g/mol) has a lower molecular weight than L741-3437 (406.49 g/mol), suggesting better compliance with Lipinski’s rule of five for drug-likeness.
Research Findings and Implications
Hydrogen Bonding and Stability : Shorter C–N bond lengths in triazole analogs (e.g., 1.366 Å in ’s compound vs. typical 1.47 Å for single bonds) indicate significant electron delocalization, enhancing thermal and conformational stability .
Q & A
Q. What are the key synthetic routes for preparing 1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide?
The compound is synthesized via multi-step reactions, often involving:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, using CuI or CuSO/sodium ascorbate .
- Functional Group Assembly : Sequential introduction of pyridine, pyrazole, and triazole moieties under inert conditions (e.g., N atmosphere) to prevent oxidation .
- Coupling Reactions : Amide bond formation using carbodiimide reagents (e.g., EDC/HOBt) for the carboxamide linkage . Key solvents include DMF, acetonitrile, or THF, with bases like KCO to deprotonate intermediates .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., pyridine δ 8.5–9.0 ppm; triazole δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ or EI modes) .
- X-ray Crystallography : SHELXL refinement for resolving crystal structures, particularly to analyze hydrogen bonding and π-π stacking interactions .
Q. How is the compound’s preliminary biological activity assessed?
- In Vitro Assays : Screening against cancer cell lines (e.g., MTT assays) or microbial strains to evaluate IC values .
- Enzyme Inhibition Studies : Testing binding affinity to kinases or proteases via fluorescence polarization or SPR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., azide formation) to minimize side reactions .
- Catalyst Screening : Testing Cu(I)/Cu(II) ratios in CuAAC to balance reaction rate and by-product formation .
- Purification Strategies : Gradient column chromatography (e.g., cyclohexane/EtOAc) or recrystallization to isolate high-purity products .
Q. What computational methods aid in understanding the compound’s bioactivity?
- Molecular Docking : Using AutoDock or Schrödinger Suite to predict binding modes to target proteins (e.g., ATP-binding pockets) .
- DFT Calculations : Analyzing electron density maps to assess reactivity of the triazole and pyrazole rings .
Q. How should contradictory data in structural characterization be resolved?
- Cross-Validation : Comparing NMR chemical shifts with X-ray-derived torsion angles to confirm stereochemistry .
- Tandem MS/MS : Fragmenting the molecule to distinguish isobaric impurities or tautomeric forms .
Q. What strategies identify and mitigate by-products during synthesis?
- LC-MS Monitoring : Tracking reaction progress in real-time to detect intermediates or undesired adducts .
- Kinetic Studies : Varying reaction time and stoichiometry to suppress pathways leading to dimerization or oxidation .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Co-Solvent Systems : Using DMSO/PEG-400 mixtures for aqueous compatibility .
- Prodrug Design : Introducing hydrolyzable groups (e.g., esters) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
